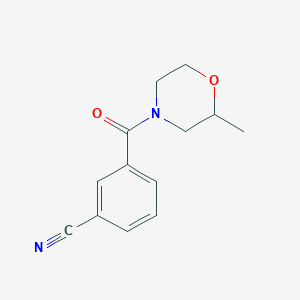
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide, also known as BMF-2, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a drug candidate for various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide has also been shown to inhibit the activity of key enzymes involved in inflammation and neurodegeneration, thereby reducing the levels of pro-inflammatory cytokines and oxidative stress in cells.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide is its high potency and selectivity towards cancer cells, which makes it a useful tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models of cancer and inflammation, and the identification of its molecular targets and mechanism of action. Additionally, N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide may have potential applications in other areas, such as drug delivery and imaging, which warrant further investigation.
In conclusion, N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide is a promising chemical compound that has potential applications in the treatment of various diseases. Its high potency and selectivity towards cancer cells, as well as its anti-inflammatory and neuroprotective properties, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and identify its potential applications in other areas.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylphenol with 3-methylfuran-2-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to produce N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide in high yields.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-5-6-17-12(8)13(16)15-11-4-3-10(14)7-9(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOQHZLVAFPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)



![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)
